Consistent vs. Variable Potency: Comparative Signal Transduction Profiling of MK-677 and GHRP-6 at the Ghrelin Receptor
In a direct head-to-head comparative study evaluating two nonpeptide (MK-677, L-692,429) and two peptide (GHRP-6, ghrelin) agonists, MK-677 acted as a simple agonist with an affinity of 6.5 nM and activated all tested signal transduction systems (calcium mobilization, inositol phosphate turnover, CRE-controlled transcription, SRE-controlled transcription, arrestin mobilization) with consistently high potency ranging from 0.2 to 1.4 nM [1]. In contrast, the peptide comparator GHRP-6 exhibited extreme assay-dependent variability, with potency spanning a 600-fold range from 0.1 to 61 nM depending on the specific signaling pathway measured [1]. Furthermore, MK-677 functioned as a neutral modulator of ghrelin signaling, whereas GHRP-6 acted as a negative allosteric modulator [1].
| Evidence Dimension | Receptor affinity (Ki) and functional potency (EC50) across multiple signaling assays |
|---|---|
| Target Compound Data | Affinity: 6.5 nM; Potency range: 0.2–1.4 nM across all five signal transduction assays (consistent); Allosteric modulation: neutral |
| Comparator Or Baseline | GHRP-6: Potency range: 0.1–61 nM across assays (600-fold variability); Allosteric modulation: negative modulator |
| Quantified Difference | MK-677 potency variability: ~7-fold (0.2–1.4 nM); GHRP-6 potency variability: 600-fold (0.1–61 nM) |
| Conditions | Binding and signal transduction assays in COS-7 cells expressing human ghrelin receptor; calcium mobilization, IP turnover, CRE, SRE, and arrestin mobilization |
Why This Matters
For reproducible pharmacological studies, MK-677 provides consistent pathway activation independent of the assay endpoint selected, whereas GHRP-6's extreme variability compromises cross-assay comparability and introduces pathway-specific bias.
- [1] Holst B, et al. Nonpeptide and peptide growth hormone secretagogues act both as ghrelin receptor agonist and as positive or negative allosteric modulators of ghrelin signaling. Mol Endocrinol. 2005 Sep;19(9):2400-11. View Source
